1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-3-1-2-10(8-11)9-20-13(21)5-4-12(19-20)14(22)18-15-17-6-7-23-15/h1-8H,9H2,(H,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCSSYSXRAFMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis Framework
The compound is synthesized via three primary stages:
- Dihydropyridazine Core Formation : Condensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors under basic conditions.
- 3-Fluorobenzyl Functionalization : Alkylation of the pyridazine nitrogen using 3-fluorobenzyl halides.
- Thiazole Carboxamide Coupling : Amide bond formation between the pyridazine carboxylic acid and 2-aminothiazole using activating agents.
Alternative Pathways
- Hydrazine-Mediated Cyclization : Refluxing methyl 5-benzoylthiazole-4-carboxylates with hydrazine hydrate generates the pyridazine ring, followed by sequential alkylation and amidation.
- One-Pot Sequential Reactions : Combining core formation and functionalization in a single reactor to reduce intermediate isolation steps.
Key Reaction Steps and Mechanisms
Dihydropyridazine Core Synthesis
The dihydropyridazine ring is constructed via cyclocondensation. For example, methyl 3-chloro-2,4-dioxobutanoate reacts with hydrazine hydrate in ethanol under reflux, forming the 6-oxo-1,6-dihydropyridazine scaffold.
Mechanistic Insight :
$$
\text{CH}3\text{OCOCCl=CHCO}2\text{CH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}5\text{N}2\text{O}2 + \text{CH}3\text{OH} + \text{HCl}
$$
This step proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl, followed by cyclization and elimination of methanol.
3-Fluorobenzyl Group Introduction
The nitrogen at position 1 of the pyridazine is alkylated using 3-fluorobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.
Optimized Conditions :
Carboxamide Coupling with Thiazole
The carboxylic acid at position 3 is activated using ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by reaction with 2-aminothiazole.
Critical Parameters :
- Molar Ratio : 1:1.2 (acid:amine)
- Reaction Time : 12–16 hours
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Core Formation | Ethanol, reflux | 78–87% |
| Alkylation | DMF, 70°C | 82% |
| Amidation | DCM, 0–5°C | 89% |
Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in alkylation and amidation, while ethanol facilitates cyclization.
Catalytic Additives
- Triethylamine (TEA) : Neutralizes HCl byproducts during alkylation, improving reaction efficiency.
- 4-Dimethylaminopyridine (DMAP) : Accelerates amide coupling by stabilizing the activated intermediate.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted fluorobenzyl derivatives.
Scientific Research Applications
1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anticancer activities
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
The position of fluorine on the benzyl group significantly impacts molecular properties:
- 1-(4-fluorobenzyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide (BK45464, ): Substitution at the 4-fluorobenzyl position may enhance metabolic stability compared to the 3-fluorobenzyl isomer due to reduced steric hindrance. Molecular Weight: 289.3 g/mol (vs. ~331.1 g/mol for the target compound).
Amide Group Modifications
The choice of amide substituent influences bioactivity and physicochemical properties:
- Thiazol-2-yl (Target Compound) :
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-(3-Fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C22H18FN3O3S
- Molecular Weight : 423.5 g/mol
- CAS Number : 941904-80-9
Research indicates that compounds containing thiazole and pyridazine moieties exhibit a range of biological activities, including:
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells through various signaling pathways. Studies on similar compounds have demonstrated their ability to inhibit cell proliferation and promote programmed cell death in cancer cell lines such as HeLa and others .
- Antimicrobial Properties : Compounds with thiazole derivatives have been noted for their antibacterial and antifungal activities. They disrupt cellular processes in pathogens, leading to cell death .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating oxidative stress markers and reducing pro-inflammatory cytokines in vitro .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Anticancer Studies
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to induce apoptosis in human lung cancer cells through activation of caspase pathways, demonstrating its potential as an anticancer agent.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against several strains of bacteria and fungi. In one study, it was effective against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens.
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing 1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the dihydropyridazine core.
- Substitution reactions to introduce the 3-fluorobenzyl and thiazole moieties .
Critical optimization parameters include: - Temperature control (e.g., reflux conditions for cyclization).
- pH adjustments to stabilize intermediates.
- Catalyst selection (e.g., palladium catalysts for cross-coupling steps).
Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Standard characterization protocols include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups.
- HPLC for purity assessment, using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
Discrepancies often arise from:
- Assay variability (e.g., cell line differences, ATP concentrations in kinase assays).
- Solubility limitations in biological matrices, affecting bioavailability.
To address this: - Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isotope-labeled analogs to track compound distribution in cellular models.
- Perform dose-response curves with internal controls (e.g., staurosporine for kinase inhibition) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole and fluorobenzyl groups?
SAR approaches include:
- Bioisosteric replacement : Swapping the thiazole ring with oxadiazole or triazole to modulate potency.
- Fluorine positional scanning : Comparing 3-fluorobenzyl vs. 4-fluorobenzyl analogs to assess electronic effects on target binding.
- Molecular docking with enzymes like COX-2 or EGFR kinase to identify critical hydrogen-bonding interactions .
Q. How do in vitro and in vivo pharmacokinetic (PK) profiles of this compound differ, and what methods improve bioavailability?
Common PK challenges include:
- Rapid hepatic metabolism due to esterase-sensitive groups.
- Low blood-brain barrier penetration (logP ~2.1).
Solutions involve: - Prodrug design : Adding acetyl-protected hydroxyl groups.
- Nanoparticle encapsulation using PLGA polymers to enhance solubility.
- Microsomal stability assays with CYP3A4 inhibitors to identify metabolic hotspots .
Q. What mechanistic insights can be gained from studying this compound’s interaction with DNA topoisomerase II?
Experimental approaches include:
- DNA relaxation assays to measure topoisomerase inhibition.
- Fluorescence quenching to assess intercalation into DNA duplexes.
- Coomassie-blue PAGE to detect stabilization of the enzyme-DNA cleavage complex.
Contradictory results (e.g., partial vs. full inhibition) may arise from allosteric modulation versus competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
